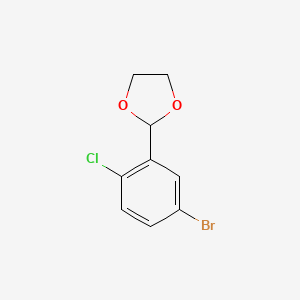
1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound that contains both a thiadiazole and a piperazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable compound for research and development.
作用機序
Target of Action
Similar compounds, such as 2,5-disubstituted-1,3,4-thiadiazole derivatives, have been evaluated for their anticonvulsant activity . This suggests that the compound might interact with targets involved in neuronal signaling, potentially influencing the excitability of neurons.
Mode of Action
Based on the anticonvulsant activity of related compounds , it can be hypothesized that this compound may interact with neuronal targets to modulate their activity, thereby influencing neuronal excitability and potentially mitigating seizure activity.
Biochemical Pathways
Given the potential anticonvulsant activity of related compounds , it is plausible that this compound may influence pathways related to neuronal signaling and excitability.
Result of Action
If the compound does indeed exhibit anticonvulsant activity as suggested by the activity of related compounds , it may help to reduce neuronal excitability and potentially mitigate seizure activity.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine can be synthesized through a multi-step process involving the formation of the thiadiazole ring followed by the introduction of the piperazine moiety. One common method involves the reaction of 3-propyl-1,2,4-thiadiazole-5-carboxylic acid with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
類似化合物との比較
1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine can be compared with other similar compounds, such as:
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine: Similar structure but with a methyl group instead of a propyl group, leading to different chemical properties and biological activities.
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine: Contains an ethyl group, which may affect its reactivity and applications.
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazine:
The uniqueness of this compound lies in its specific combination of the propyl group and the thiadiazole-piperazine framework, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
5-piperazin-1-yl-3-propyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-2-3-8-11-9(14-12-8)13-6-4-10-5-7-13/h10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLPKVQRIZMEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)


